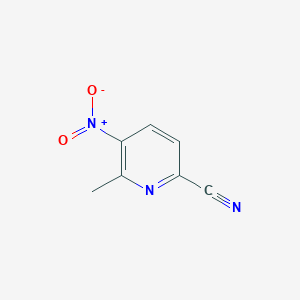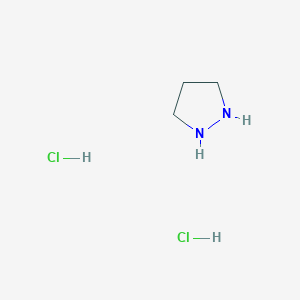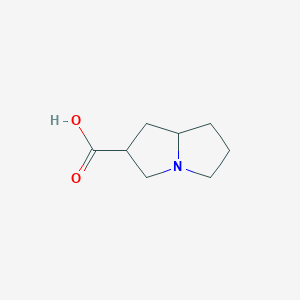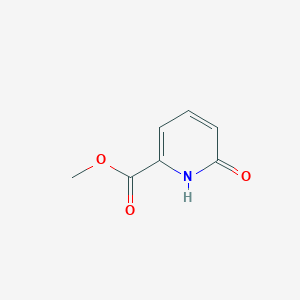
6-Methyl-5-nitropicolinonitrile
Vue d'ensemble
Description
6-Methyl-5-nitropicolinonitrile is an organic compound with the molecular formula C7H5N3O2 It is characterized by a nitrile group (-CN) attached to a picoline ring, which is a derivative of pyridine
Applications De Recherche Scientifique
6-Methyl-5-nitropicolinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitrile-containing molecules.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methyl-5-nitropicolinonitrile can be synthesized through several methods. One common approach involves the nitration of 6-methylpicolinonitrile. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the picoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methyl-5-nitropicolinonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups like amides or carboxylic acids.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide for hydrolysis to amides, sulfuric acid for conversion to carboxylic acids.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
- Reduction of the nitro group yields 6-methyl-5-aminopicolinonitrile.
- Hydrolysis of the nitrile group forms 6-methyl-5-nitropicolinamide or 6-methyl-5-nitropicolinic acid.
- Oxidation of the methyl group produces 6-carboxy-5-nitropicolinonitrile.
Mécanisme D'action
The mechanism of action of 6-Methyl-5-nitropicolinonitrile largely depends on its chemical structure and the functional groups present. The nitrile group can interact with various biological targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
- 6-Methylpicolinonitrile
- 5-Nitropicolinonitrile
- 6-Methyl-5-aminopicolinonitrile
Comparison: 6-Methyl-5-nitropicolinonitrile is unique due to the presence of both a nitro and a nitrile group on the picoline ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs. For instance, 6-Methylpicolinonitrile lacks the nitro group, making it less reactive in reduction reactions, while 5-Nitropicolinonitrile does not have the methyl group, affecting its overall chemical behavior .
Propriétés
IUPAC Name |
6-methyl-5-nitropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-7(10(11)12)3-2-6(4-8)9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQXPAKRNJXZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40496640 | |
| Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65169-58-6 | |
| Record name | 6-Methyl-5-nitropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40496640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)










![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine](/img/structure/B1355546.png)


